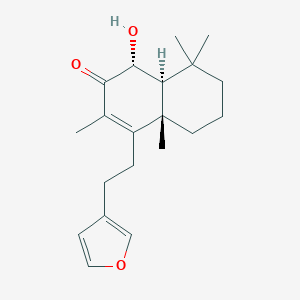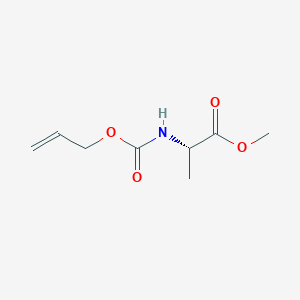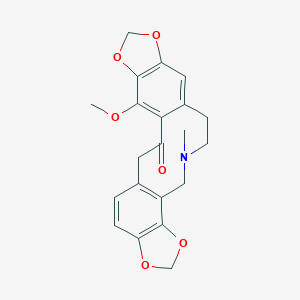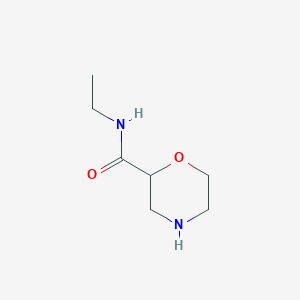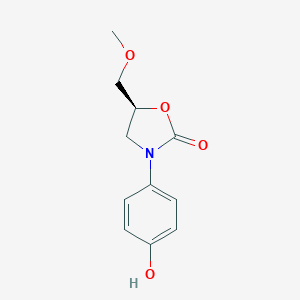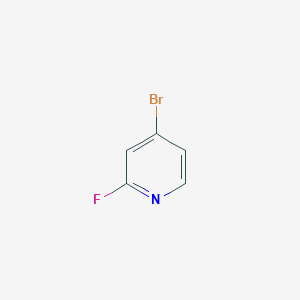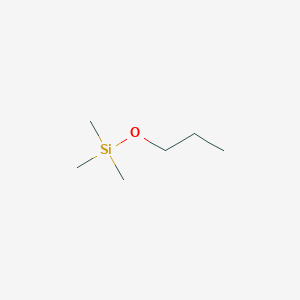
Silane, trimethylpropoxy-
Descripción general
Descripción
“Silane, trimethylpropoxy-” (also known as Trimethyl-n-propoxysilane, Propoxytrimethylsilane, 1-Propanol, O-TMS) is an organosilicon compound used in a variety of applications. It is a colorless, volatile liquid with a characteristic odor. The molecular formula is C6H16OSi .
Synthesis Analysis
While specific synthesis methods for “Silane, trimethylpropoxy-” were not found in the search results, silane compounds are generally synthesized using various methods. For instance, a new silane coupling agent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular structure of “Silane, trimethylpropoxy-” consists of a silicon atom bonded to three methyl groups and a propoxy group . The molecular weight is 132.2761 .
Chemical Reactions Analysis
Silanes, including “Silane, trimethylpropoxy-”, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .
Physical And Chemical Properties Analysis
“Silane, trimethylpropoxy-” is a colorless, volatile liquid with a characteristic odor. It is used in a wide range of industries, including electronics, aerospace, and automotive. It is also used in medical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Organic Synthesis
Trimethyl(propoxy)silane is utilized as a silylating agent in organic synthesis. It is used to introduce the trimethylsilyl (TMS) protective group. This silyl ether formation is valuable because TMS groups can be removed selectively in the presence of other protective groups under mild acidic or fluoride ion conditions .
Material Science
In material science, Trimethyl(propoxy)silane serves as a precursor for silicon-based materials . It can be used to modify surface properties, such as hydrophobicity, and to enhance the compatibility of organic materials with inorganic substrates .
Semiconductor Industry
This compound finds application in the semiconductor industry. It is used as a precursor to deposit dielectric and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD). This process is crucial for the production of microelectronic devices .
Coating Technologies
Trimethyl(propoxy)silane is also employed in coating technologies. It can be used to generate TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS), which are important for creating wear-resistant surfaces .
Chemical Analysis
In chemical analysis, it is used as a standard or reference compound in gas chromatography (GC) due to its well-defined properties, such as boiling point and refractive index. This allows for the calibration of equipment and verification of analytical methods .
Pharmaceutical Research
In pharmaceutical research, Trimethyl(propoxy)silane is used in the modification of drug molecules . It can alter the solubility and stability of pharmaceuticals, thus affecting their delivery and efficacy .
Mecanismo De Acción
The mechanism of action of silanes involves the formation of silanol groups from the alkoxy group via hydrolysis . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
Safety and Hazards
Direcciones Futuras
Silane coupling agents, including “Silane, trimethylpropoxy-”, have been widely used due to their simple process and no requirement of special equipment . They are expected to continue to be used in various applications, including interfacial adhesive strength, water treatment, polymer composites, and coatings . Future research directions in this area include synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction, and recent development in the use of silane modifiers .
Propiedades
IUPAC Name |
trimethyl(propoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGKIATZDCVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062002 | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethylpropoxy- | |
CAS RN |
1825-63-4 | |
| Record name | Trimethylpropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylpropoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethylpropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylpropoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLPROPOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5W87PC445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




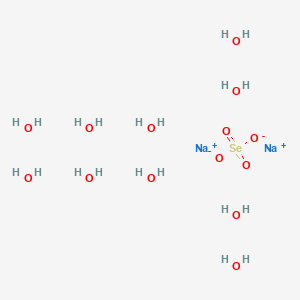
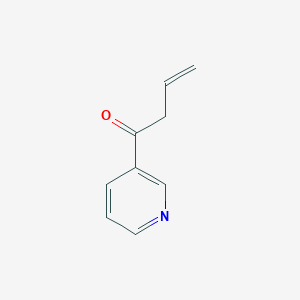
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)

